molecular formula C24H21NO5 B13130650 1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione CAS No. 62592-00-1

1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione

Cat. No.: B13130650
CAS No.: 62592-00-1
M. Wt: 403.4 g/mol
InChI Key: DNIGXAQMJSGHCD-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties

Synthetic Routes and Reaction Conditions:

    Gas Phase Fixed Bed Oxidation Method: This method involves heating anthracene in a vaporization chamber and mixing it with air in a ratio of 1:50 to 1:100.

    Liquid Phase Oxidation Method: In this method, anthracene is dissolved in trichlorobenzene and reacted with nitric acid at 105-110°C.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and vanadium pentoxide as catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, sulfonic acids, and nitro compounds.

Major Products Formed:

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and DNA. The amino and hydroxy groups facilitate binding to DNA, leading to potential disruptions in cellular processes. The phenoxybutoxy group enhances the compound’s hydrophobic interactions, allowing it to penetrate cellular membranes more effectively . These interactions can result in the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it a promising candidate for anticancer research .

Comparison with Similar Compounds

Uniqueness: 1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is unique due to the presence of the phenoxybutoxy group, which enhances its hydrophobic interactions and potential for membrane penetration. This makes it particularly valuable in applications requiring strong interactions with cellular membranes and proteins .

Properties

CAS No.

62592-00-1

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione

InChI

InChI=1S/C24H21NO5/c25-22-19(30-13-7-6-12-29-15-8-2-1-3-9-15)14-18(26)20-21(22)24(28)17-11-5-4-10-16(17)23(20)27/h1-5,8-11,14,26H,6-7,12-13,25H2

InChI Key

DNIGXAQMJSGHCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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